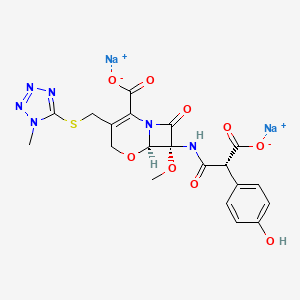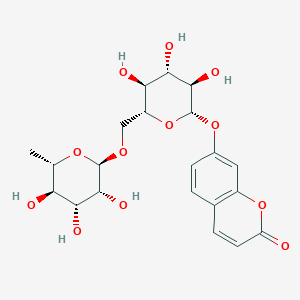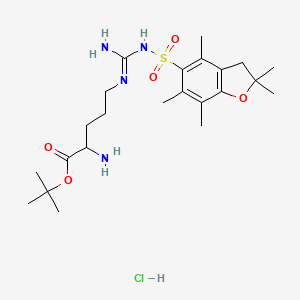
H-Arg(Pbf)-OtBu HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Arg(Pbf)-OtBu HCl, also known as tert-butyl N-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl-L-argininate hydrochloride, is a derivative of the amino acid arginine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg(Pbf)-OtBu HCl typically involves the protection of the arginine molecule with the pentamethylbenzofuran (Pbf) group and the tert-butyl (OtBu) group. The process begins with the protection of the guanidine group of arginine using the Pbf group. This is followed by the protection of the carboxyl group with the OtBu group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale solid-phase peptide synthesis (SPPS). This method allows for the efficient and reproducible synthesis of peptides with high purity. The choice of resin, solvents, and reaction conditions are optimized to minimize side reactions and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
H-Arg(Pbf)-OtBu HCl undergoes several types of chemical reactions, including:
Substitution Reactions: The protective groups (Pbf and OtBu) can be selectively removed under acidic conditions to yield the free arginine molecule.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in peptide synthesis.
Coupling Reactions: It is commonly used in peptide coupling reactions where the protected arginine is incorporated into a growing peptide chain.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is often used to remove the Pbf and OtBu protective groups.
Coupling Reagents: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
The major products formed from the reactions involving this compound are peptides with arginine residues. The removal of protective groups yields free arginine, which can then participate in further peptide synthesis or other biochemical reactions .
Wissenschaftliche Forschungsanwendungen
H-Arg(Pbf)-OtBu HCl has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions by incorporating arginine residues into peptides.
Medicine: It is used in the development of peptide-based therapeutics, including drugs that target specific proteins or pathways.
Industry: The compound is used in the production of peptide-based materials and coatings
Wirkmechanismus
The mechanism of action of H-Arg(Pbf)-OtBu HCl involves its role as a protected arginine derivative in peptide synthesis. The protective groups (Pbf and OtBu) prevent unwanted side reactions during the synthesis process. Once the peptide synthesis is complete, the protective groups are removed under acidic conditions, yielding the free arginine residue. This allows for the incorporation of arginine into peptides without compromising the integrity of the peptide chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Arg(Pbf)-OMe HCl: Methyl N-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl-L-argininate hydrochloride.
H-Arg(Pbf)-OH: N-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl-L-arginine.
Uniqueness
H-Arg(Pbf)-OtBu HCl is unique due to its specific protective groups, which offer a balance between stability and ease of removal. The tert-butyl group provides steric hindrance, protecting the carboxyl group, while the Pbf group protects the guanidine group. This combination makes it particularly useful in peptide synthesis, where selective deprotection is crucial .
Eigenschaften
Molekularformel |
C23H39ClN4O5S |
|---|---|
Molekulargewicht |
519.1 g/mol |
IUPAC-Name |
tert-butyl 2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |
InChI |
InChI=1S/C23H38N4O5S.ClH/c1-13-14(2)19(15(3)16-12-23(7,8)31-18(13)16)33(29,30)27-21(25)26-11-9-10-17(24)20(28)32-22(4,5)6;/h17H,9-12,24H2,1-8H3,(H3,25,26,27);1H |
InChI-Schlüssel |
WKCFBQLFXPHSBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


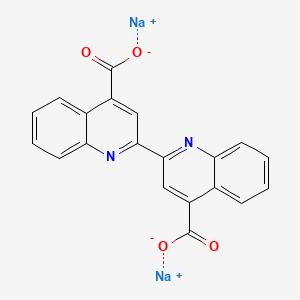
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)

![3-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]sulfanyl}-1-ethoxy-1-oxo-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B12432148.png)
![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)
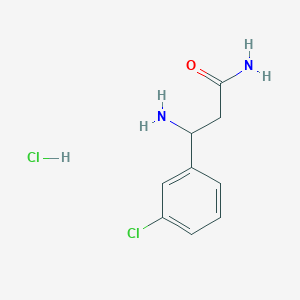
![(1S,4aR,5S,8aR)-5-[2-(2,5-Dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylic acid; Pinosolide acid](/img/structure/B12432172.png)
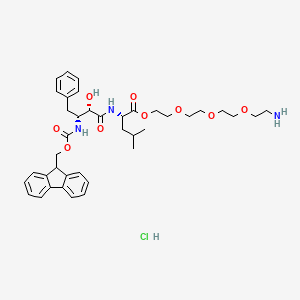
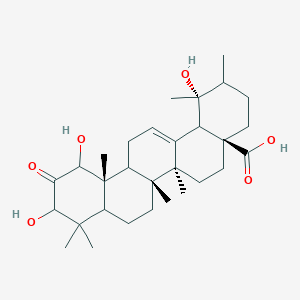
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
